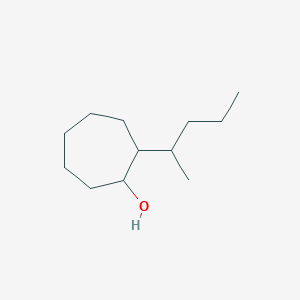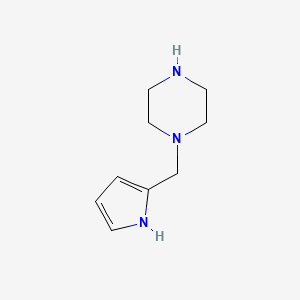
2-Cyclopropanecarbonyl-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-4-methylphenol is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a derivative of phenol, featuring a cyclopropanecarbonyl group and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropanecarbonyl nucleophile . The reaction typically requires strong electron-attracting substituents on the aromatic ring and highly basic nucleophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes such as Suzuki–Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
2-Cyclopropanecarbonyl-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes . The cyclopropanecarbonyl group may also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the cyclopropanecarbonyl group.
4-Methylphenol (p-Cresol): Similar structure but lacks the cyclopropanecarbonyl group.
2-tert-Butyl-4-methylphenol (BHT): Contains a tert-butyl group instead of a cyclopropanecarbonyl group.
Uniqueness
2-Cyclopropanecarbonyl-4-methylphenol is unique due to the presence of both the cyclopropanecarbonyl and methyl groups on the phenolic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclopropyl-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
OOWXYSNUGDHGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
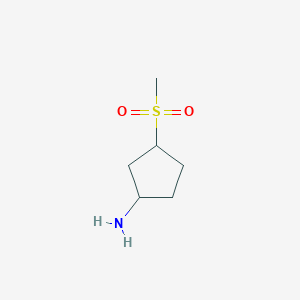


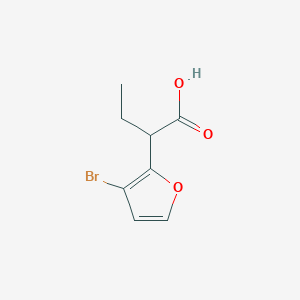
![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
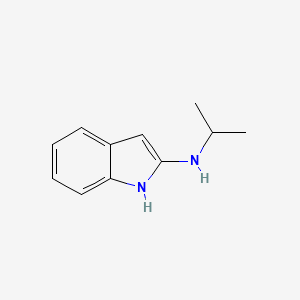
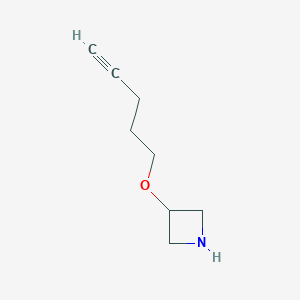
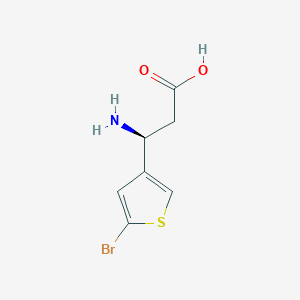
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)
